N-Methoxy-N,2,3,5-tetramethylbenzamide
Description
N-Methoxy-N,2,3,5-tetramethylbenzamide is a benzamide derivative characterized by a methoxy group attached to the amide nitrogen and methyl substituents at the 2, 3, and 5 positions of the benzene ring. This substitution pattern confers unique steric and electronic properties, distinguishing it from other benzamide analogs.
Properties
Molecular Formula |
C₁₂H₁₇NO₂ |
|---|---|
Molecular Weight |
207.27 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-Methoxy-N,2,3,5-tetramethylbenzamide with structurally related benzamides, focusing on synthesis, physicochemical properties, and functional applications.
Structural and Electronic Features
This compound
- 2,3,5-Trimethyl groups: Introduce steric bulk and modulate lipophilicity.
- Key Properties: High lipophilicity due to methyl groups. Potential as an N,O-bidentate directing group for metal-catalyzed C–H functionalization (inferred from ) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Substituents :
- N-(2-Hydroxy-1,1-dimethylethyl): Provides an N,O-bidentate directing group.
- Single methyl group at the 3-position.
- Key Properties :
- Demonstrated utility in metal-catalyzed C–H bond activation.
- Lower steric hindrance compared to the tetramethyl analog.
- Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
N-Cyclohexyl-3,4,5-trimethoxybenzamide ()
- Substituents :
- N-Cyclohexyl group: Bulky substituent influencing solubility and crystal packing.
- 3,4,5-Trimethoxy groups: Electron-donating groups enhancing resonance stabilization.
- Key Properties :
N-(5-Cyanobenzimidazolyl)-3,4,5-trimethoxybenzamide ()
- Substituents: Benzimidazole ring with cyano group: Enhances bioactivity and π-π stacking. 3,4,5-Trimethoxy groups: Improve solubility and electronic effects.
- Key Properties: High melting point (247–250 °C) due to hydrogen bonding. Potential pharmaceutical applications (e.g., kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
